2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-17-12-21-9-6-18(17)24-16-7-10-22(11-8-16)19(23)14-25-13-15-4-2-1-3-5-15/h1-6,9,12,16H,7-8,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRBBSTUKAQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Synthesis of the Chloropyridinyl Ether: This involves the reaction of 3-chloropyridine with an appropriate alcohol under basic conditions to form the ether linkage.
Coupling with Piperidin-1-yl Ethanone: The final step involves coupling the benzylthio and chloropyridinyl ether intermediates with piperidin-1-yl ethanone under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl ether can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles (amines, thiols), often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted pyridines.
Scientific Research Applications
Cancer Treatment
Recent studies have indicated that compounds similar to 2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone may act as modulators of the RAS-PI3K signaling pathway, which is crucial in cancer progression. The modulation of this pathway can potentially inhibit tumor growth and promote apoptosis in cancer cells .
Antimicrobial Activity
Research has shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neurological Disorders
The compound's structural similarity to known neuroactive agents positions it as a candidate for the treatment of neurological disorders. Studies on related piperidine derivatives indicate potential efficacy in managing conditions such as anxiety and depression by modulating neurotransmitter systems .
Case Study 1: Antitumor Activity
A study conducted by Umesha et al. (2009) explored the antitumor properties of thioether compounds, revealing that modifications similar to those found in this compound enhanced their cytotoxic effects on cancer cell lines. The results indicated a promising avenue for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, several piperidine derivatives were synthesized and tested for their antimicrobial activities. The findings suggested that compounds with benzylthio substitutions exhibited potent antibacterial effects, highlighting the importance of this functional group in drug design .
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The table below compares 2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone with analogous piperidin-1-yl ethanone derivatives from ABChem’s catalog :
| Compound Name (CAS Number) | Piperidine Substituent | Ethanone Substituent | Key Features |
|---|---|---|---|
| Target Compound | 4-((3-Chloropyridin-4-yl)oxy) | 2-(Benzylthio) | Chloropyridine ether, thioether linkage |
| 1-(4-(Aminomethyl)piperidin-1-yl)ethanone (AB6072) | 4-(Aminomethyl) | None | Primary amine for hydrogen bonding |
| 1-(3-(Aminomethyl)piperidin-1-yl)ethanone HCl (AB6073) | 3-(Aminomethyl) + HCl salt | None | Protonated amine, improved solubility |
| 1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl (AB6074) | 4-(Aminomethyl) + HCl salt | None | Structural isomer of AB6073 |
Key Observations:
The benzylthio substituent at the ethanone position is unique to the target compound, whereas analogs in the catalog lack modifications at this site.
Physicochemical Properties: The benzylthio group likely increases lipophilicity (logP) compared to unsubstituted ethanones (e.g., AB6072), which could enhance membrane permeability but reduce aqueous solubility. The HCl salts in AB6073 and AB6074 improve solubility, a feature absent in the target compound unless synthesized as a salt.
Potential Applications: Aminomethyl-substituted analogs (AB6072–AB6074) are often intermediates in drug discovery (e.g., kinase inhibitors or CNS agents) due to their hydrogen-bonding capabilities. The target compound’s chloropyridine and thioether motifs are common in agrochemicals and antivirals, suggesting possible pesticidal or antimicrobial activity.
Functional Group Implications
- Chloropyridine vs. Aminomethyl: The 3-chloropyridin-4-yloxy group may confer stronger electrophilic character compared to the nucleophilic aminomethyl groups, influencing reactivity in cross-coupling reactions or target engagement.
- Thioether vs. Unmodified Ethanone: The sulfur atom in the benzylthio group could participate in redox reactions or serve as a leaving group in further derivatization, unlike the unmodified ethanones in catalog analogs.
Biological Activity
The compound 2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 358.88 g/mol. The structural features include a benzylthio group and a piperidine ring substituted with a chloropyridine moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thioether functionalities have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. A study demonstrated that thioether derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's structural analogs have been investigated for their antitumor effects. In vitro assays have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Neuropharmacological Effects
The piperidine ring in the compound is known to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling. Preliminary studies suggest that it may act as a modulator of these systems, potentially offering therapeutic benefits in neurodegenerative disorders .
Case Study: Inhibition of Cancer Cell Proliferation
A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-(Benzylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step coupling reactions, with optimization focusing on solvent selection, catalyst efficiency, and purification techniques. For example:
- Solvent Systems : n-Hexane/EtOAC (5:5) is effective for purification via column chromatography, yielding 59–84% .
- Catalysts : Use of coupling agents like EDCI or HOBt improves reaction efficiency.
- Characterization : Confirm purity via HPLC (e.g., 95–99% peak area at 254 nm) and structural integrity via (e.g., δ 7.2–7.4 ppm for aromatic protons) .
Q. Example Table: Synthesis Optimization
| Starting Material | Solvent System | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| Compound 46 | n-Hexane/EtOAc | Column Chromatography | 59% | |
| Compound 54 | n-Hexane/EtOAc | Column Chromatography | 78% |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : identifies proton environments (e.g., benzylthio protons at δ 3.8–4.2 ppm; piperidinyl protons at δ 1.5–2.5 ppm). confirms carbonyl (δ ~200 ppm) and aromatic carbons .
- HPLC : Retention time consistency (e.g., 11.5–13.0 minutes) and peak area (>95%) ensure purity .
- Elemental Analysis : Validate stoichiometry (e.g., C: 62.5% calc. vs. 61.8% obs.) to detect impurities .
Q. How should researchers handle safety concerns during synthesis and storage?
Methodological Answer:
- Safety Protocols : Follow P-codes (e.g., P301+P310 for toxicity; P405 for storage in sealed containers) .
- Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis .
- Emergency Measures : Use fume hoods for reactions involving volatile solvents (e.g., CHCl) and neutralize spills with NaHCO .
Q. What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Purification : Scaling column chromatography is impractical; switch to recrystallization (e.g., using EtOAc/n-hexane) .
- Reaction Exotherms : Control temperature gradients to avoid side reactions (e.g., overalkylation).
- Yield Consistency : Optimize stoichiometric ratios (e.g., 1.2:1.0 for nucleophile:electrophile) .
Q. How can researchers validate the reproducibility of synthetic protocols?
Methodological Answer:
- Interlaboratory Validation : Share protocols with independent labs to confirm yields and purity.
- Batch Analysis : Compare HPLC retention times (±0.2 min) and NMR spectra across batches .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3-chloropyridinyl) influence the compound’s reactivity and stability?
Methodological Answer:
- Computational Modeling : Use DFT calculations to map electron density (e.g., chloropyridinyl’s electron-withdrawing effect reduces nucleophilic attack on the carbonyl) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days, confirming steric protection by the benzylthio group .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Q. How can researchers design experiments to study the compound’s interaction with biological targets?
Methodological Answer:
Q. What methodologies assess environmental persistence and ecotoxicity of this compound?
Methodological Answer:
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
